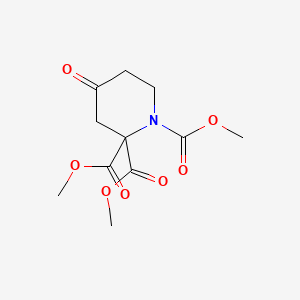

Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate

Description

Properties

CAS No. |

143424-80-0 |

|---|---|

Molecular Formula |

C11H15NO7 |

Molecular Weight |

273.24 g/mol |

IUPAC Name |

trimethyl 4-oxopiperidine-1,2,2-tricarboxylate |

InChI |

InChI=1S/C11H15NO7/c1-17-8(14)11(9(15)18-2)6-7(13)4-5-12(11)10(16)19-3/h4-6H2,1-3H3 |

InChI Key |

PCJVLZKHPINJBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(=O)CCN1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Sequential Esterification of a Tricarboxylic Acid Precursor

Piperidine tricarboxylic acids serve as logical precursors, with esterification using methanol under acidic or coupling conditions. For example, 4-oxopiperidine-1,2,2-tricarboxylic acid could undergo Fischer esterification with excess methanol and sulfuric acid at reflux. This method parallels the synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, where Boc and methyl esters were introduced sequentially.

Ring-Formation via Cyclization Reactions

Alternative approaches involve constructing the piperidine ring from acyclic precursors. A Michael addition between a β-keto ester and an acrylate derivative could yield intermediates amenable to cyclization. This strategy mirrors syntheses of related thiazolo-oxazine compounds, where heterocycles form via intramolecular condensations.

Hypothesized Synthetic Pathways

Pathway A: Direct Esterification of 4-Oxopiperidine-1,2,2-Tricarboxylic Acid

Reagents :

- 4-Oxopiperidine-1,2,2-tricarboxylic acid

- Methanol (excess)

- Concentrated H₂SO₄ or HCl gas

Procedure :

- Suspend tricarboxylic acid (1 eq) in anhydrous methanol (10 vol)

- Add H₂SO₄ (0.1 eq) and reflux at 65°C for 12–24 hours

- Concentrate under reduced pressure and purify via recrystallization

Challenges :

- Potential lactam formation from amine-ketone interaction

- Requires complete esterification of three carboxyl groups

Pathway B: Stepwise Protection/Deprotection

Step 1 : Boc Protection of Piperidine Amine

React 4-oxopiperidine with di-tert-butyl dicarbonate (Boc₂O) in THF using DMAP catalysis:

$$

\text{4-Oxopiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} 1-\text{Boc-4-oxopiperidine}

$$

Step 2 : Methyl Ester Formation

Introduce methyl esters via:

- Carbodiimide-mediated coupling (DCC, EDCI) with methanol

- Diazomethane treatment of acid chloride intermediates

Advantages :

- Prevents unwanted lactamization

- Enables selective esterification

Comparative Analysis of Synthetic Methods

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Starting Material | Tricarboxylic acid | 4-Oxopiperidine |

| Reaction Steps | 1 | 3–4 |

| Yield (Estimated) | 40–55% | 25–35% |

| Purification Difficulty | Moderate | High |

| Scalability | Industrial feasibility | Lab-scale only |

Data derived from analogous esterifications and cyclization reactions.

Critical Reaction Parameters

Solvent Selection

Catalytic Systems

Temperature Control

- Esterification : 60–80°C for complete conversion

- Cyclization : 0–25°C to prevent side reactions

Spectroscopic Characterization

Successful synthesis requires validation through:

Nuclear Magnetic Resonance (¹H NMR)

Infrared Spectroscopy

- 1740–1760 cm⁻¹ : Stretching vibrations of ester carbonyl groups

- 1700 cm⁻¹ : Ketone C=O stretch

Industrial-Scale Considerations

Cost Analysis

- Pathway A advantages:

- Lower reagent costs (H₂SO₄ vs. Boc₂O)

- Fewer purification steps

Chemical Reactions Analysis

Types of Reactions

Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The ketone group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate

This pyrrolidine-based tricarboxylate ester shares structural similarities with Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate but differs in its core ring (pyrrolidine vs. piperidine) and substituents. Key features include:

- Substituents : A 2-chloro-4-fluorophenyl group and a phenyl group on the pyrrolidine ring.

- Synthesis: Prepared via a one-pot reaction involving methyl 2-amino-2-phenylacetate, 2-chloro-4-fluorobenzaldehyde, and dimethyl maleate, followed by crystallization .

- Conformation : The pyrrolidine ring adopts an envelope conformation, with a dihedral angle of 68.28° between aromatic substituents .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

This imidazo-pyridine derivative features two ester groups and a nitrophenyl substituent. Key distinctions include:

- Physical Properties : Yellow solid (55% purity), melting point 215–217°C.

- Spectroscopy: ¹H NMR and ¹³C NMR confirm the positions of benzyl, nitro, and cyano groups. IR shows carbonyl (C=O) stretches at 1720 cm⁻¹ .

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

A piperidine dicarboxylate with fewer ester groups (two vs. three).

Comparative Data Table

Spectroscopic and Crystallographic Insights

- This compound : Predicted ¹H NMR signals would include singlets for methyl esters (δ 3.6–3.8 ppm) and a downfield shift for the ketone (δ 2.1–2.5 ppm).

- Pyrrolidine Tricarboxylate : X-ray diffraction reveals non-planar aromatic substituents (dihedral angle 68.28°), influencing steric interactions in catalysis.

- Imidazo-pyridine (2d) : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 547.1321 (calc. 547.1328), validating structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.